N-(2-fluorophenyl)-2-({3-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
Description
N-(2-fluorophenyl)-2-({3-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a heterocyclic compound featuring a thieno[3,2-d]pyrimidinone core fused with a thiophene ring and a pyrimidinone moiety. The structure includes a sulfur-linked acetamide group attached to a 2-fluorophenyl substituent.
Properties
IUPAC Name |
N-(2-fluorophenyl)-2-[(3-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FN3O2S2/c1-19-14(21)13-11(6-7-22-13)18-15(19)23-8-12(20)17-10-5-3-2-4-9(10)16/h2-5H,6-8H2,1H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEJCZPWRAITJLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(CCS2)N=C1SCC(=O)NC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the thieno[3,2-d]pyrimidinone core. One common approach is the cyclization of appropriate thiophene derivatives with amidine or urea derivatives under acidic or basic conditions. The fluorophenyl group can be introduced through nucleophilic aromatic substitution reactions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow chemistry to ensure efficiency and safety. The use of catalysts and optimized reaction conditions can help achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The thieno[3,2-d]pyrimidinone ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can be performed on the nitro group, if present, to form an amine.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atom, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents like hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid).
Reduction: Using reducing agents such as iron or tin chloride in acidic conditions.
Substitution: Using nucleophiles like thiols or amines in the presence of a base.
Major Products Formed:
Sulfoxides and sulfones from oxidation reactions.
Amines from reduction reactions.
Various thioacetamide derivatives from substitution reactions.
Scientific Research Applications
Pharmacological Applications
1.1 Anticancer Activity
Research has indicated that compounds containing thienopyrimidine structures exhibit significant anticancer properties. Studies have shown that N-(2-fluorophenyl)-2-({3-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide may inhibit specific cancer cell lines by targeting key signaling pathways involved in cell proliferation and apoptosis. For instance:
- Mechanism of Action : The compound may exert its effects by inhibiting kinases involved in tumor growth or by inducing apoptosis through mitochondrial pathways.
1.2 Antimicrobial Properties
The thienopyrimidine derivatives have also been studied for their antimicrobial activities. The presence of the sulfanyl group enhances the compound's ability to penetrate bacterial membranes, making it effective against various pathogens.
Synthetic Methodologies
2.1 Synthesis Routes
The synthesis of this compound typically involves several steps:
- Formation of Thienopyrimidine Core : The initial step often includes the formation of the thienopyrimidine scaffold through cyclization reactions involving appropriate precursors.
- Introduction of Functional Groups : Subsequent reactions introduce the fluorophenyl and acetamide groups, often requiring specific catalysts and reaction conditions to ensure high yields.
Table 1: Summary of Synthetic Steps
| Step | Reaction Type | Key Reagents |
|---|---|---|
| 1 | Cyclization | Thienopyrimidine precursors |
| 2 | Substitution | Fluorinated aryl halides |
| 3 | Acetylation | Acetic anhydride |
Future Research Directions
3.1 Structure-Activity Relationship (SAR)
Ongoing research aims to better understand the structure-activity relationships of this compound and its analogs. Modifications to the thienopyrimidine core or the introduction of different substituents could enhance its biological activity or reduce toxicity.
3.2 Clinical Trials
Given its promising pharmacological properties, further studies involving clinical trials are warranted to evaluate its efficacy and safety in humans.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The fluorophenyl group can enhance binding affinity and selectivity, while the thieno[3,2-d]pyrimidinone core can participate in hydrogen bonding and other interactions.
Molecular Targets and Pathways Involved:
Enzymes: Potential inhibition of specific enzymes involved in disease pathways.
Receptors: Binding to receptors that play a role in cellular signaling.
Comparison with Similar Compounds
Halogen-Substituted Phenyl Derivatives
- Compound 5.10 : 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,4,6-trichlorophenyl)acetamide (C₁₃H₁₀Cl₃N₃O₂S)
- Compound 5.6 : 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide (C₁₃H₁₁Cl₂N₃O₂S)
This could improve bioavailability compared to chlorinated analogs .
Thieno[3,2-d]pyrimidinone Derivatives
- Compound from : 2-[[3-(4-chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide (C₂₀H₁₄ClF₃N₃O₂S) Substituents: 4-Chlorophenyl on the pyrimidinone and 2-(trifluoromethyl)phenyl on the acetamide. Properties: Higher molecular weight (472.85 g/mol) due to the trifluoromethyl group, which increases lipophilicity but may reduce solubility .
Comparison with Target Compound : Replacing chlorine with fluorine in the phenyl ring reduces molecular weight (target: ~356.4 g/mol) and alters electronic effects. The fluorine atom’s inductive effect could enhance binding affinity to electron-rich biological targets compared to bulkier trifluoromethyl or chloro groups .
Biological Activity
N-(2-fluorophenyl)-2-({3-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical characteristics:
- IUPAC Name : this compound
- Molecular Formula : C21H16FN3O2S2
- Molecular Weight : 425.5 g/mol
- CAS Number : 1040633-70-2
Structural Features
The compound features a thienopyrimidine core, which is known for its diverse biological activities. The presence of a fluorine atom in the phenyl group enhances its lipophilicity and may influence its interaction with biological targets.
Antimicrobial Properties
Research indicates that compounds containing thienopyrimidine moieties exhibit notable antimicrobial activity. A study on similar thienopyrimidine derivatives showed significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined for various derivatives, with some exhibiting potent activity against strains such as Escherichia coli and Staphylococcus aureus .
Table 1: Antimicrobial Activity of Thienopyrimidine Derivatives
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| 4c | 12 | E. coli |
| 4e | 8 | S. aureus |
| 5g | 10 | Bacillus subtilis |
Structure-Activity Relationship (SAR)
The biological activity of this compound can be partially attributed to its structural components. The thienopyrimidine scaffold is critical for activity; modifications at the sulfur or nitrogen positions can enhance potency or selectivity against specific microbial targets .
Case Studies
- Antimycobacterial Activity : A series of thienopyrimidine derivatives were evaluated for their efficacy against Mycobacterium tuberculosis. Compounds similar to N-(2-fluorophenyl)-2-{...} showed promising results with MIC values significantly lower than traditional antibiotics .
- Toxicity Assessment : Hemolytic assays conducted on potent derivatives indicated low toxicity profiles up to certain concentrations (200 µmol L), suggesting a favorable therapeutic index for further development .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
